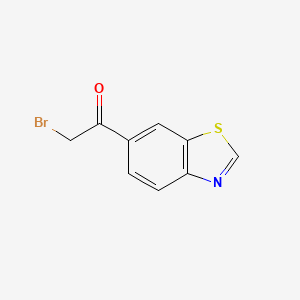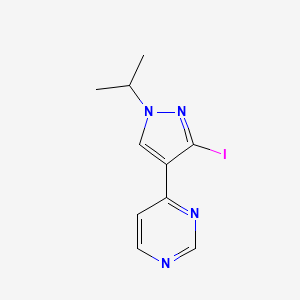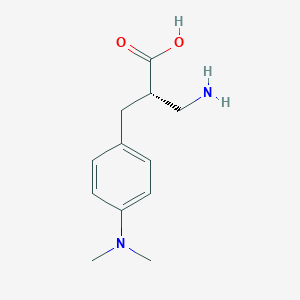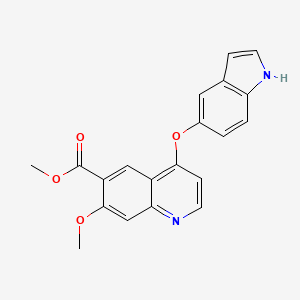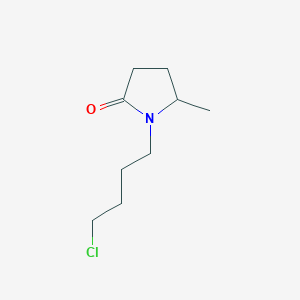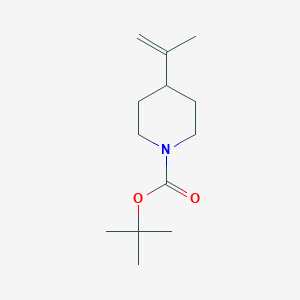
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The benzisoxazole moiety in this compound is a five-membered ring containing one nitrogen and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of appropriate precursors such as o-nitrophenyl ethers with hydroxylamine.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, the benzisoxazole derivative can be reacted with piperidine under basic conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the benzisoxazole precursor can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biology: It can be used in the study of receptor-ligand interactions and enzyme inhibition.
Industry: It is used in the synthesis of specialty chemicals and intermediates for drug development.
Mécanisme D'action
The mechanism of action of 4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The benzisoxazole moiety can interact with the active site of enzymes, leading to inhibition or modulation of their activity. The piperidine ring can enhance the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine: The free base form of the compound.
4-(5-Methoxy-1,2-benzisoxazolyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of piperidine.
4-(5-Methoxy-1,2-benzisoxazolyl)morpholine: A similar compound with a morpholine ring.
Uniqueness
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride is unique due to its specific combination of the benzisoxazole and piperidine moieties, which confer distinct pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
84163-14-4 |
|---|---|
Formule moléculaire |
C13H17ClN2O2 |
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
5-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-16-10-2-3-12-11(8-10)13(15-17-12)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H |
Clé InChI |
IKKJRRZJRGMHIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)ON=C2C3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


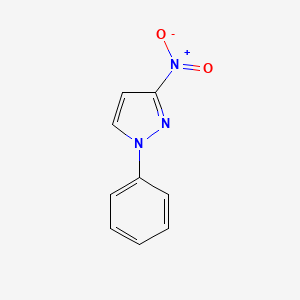


![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)

![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
